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Compound of Interest

Compound Name:
4-Cbz-Morpholine-3-carboxylic

acid

Cat. No.: B1365841 Get Quote

An In-Depth Technical Guide to (S)-4-Cbz-Morpholine-3-carboxylic acid: Identification,

Characterization, and Application

Abstract
This technical guide provides a comprehensive overview of (S)-4-Cbz-Morpholine-3-
carboxylic acid, a chiral building block of significant interest to researchers, scientists, and

professionals in drug development. The document details the definitive identification,

physicochemical properties, and a plausible synthetic pathway for this compound. Core

emphasis is placed on rigorous, step-by-step analytical protocols for structural confirmation and

enantiomeric purity assessment, including Nuclear Magnetic Resonance (NMR) Spectroscopy,

Mass Spectrometry (MS), Chiral High-Performance Liquid Chromatography (HPLC), and

Infrared (IR) Spectroscopy. Furthermore, the guide elucidates the strategic importance of the

morpholine scaffold and the benzyloxycarbonyl (Cbz) protecting group in medicinal chemistry,

contextualizing the compound's application in the synthesis of complex, biologically active

molecules.

Introduction: A Privileged Scaffold in Modern Drug
Discovery
The morpholine ring is a cornerstone heterocyclic motif in medicinal chemistry, widely

recognized as a "privileged scaffold".[1][2] Its incorporation into molecular structures is a well-
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established strategy to enhance critical physicochemical and pharmacokinetic properties.[1]

The morpholine moiety, with its opposing ether and amine functionalities, often imparts

improved aqueous solubility, metabolic stability, and a favorable pKa profile, which can

enhance blood-brain barrier permeability in central nervous system (CNS) drug candidates.[3]

[4]

(S)-4-Cbz-Morpholine-3-carboxylic acid leverages this privileged scaffold, presenting it as a

stereochemically defined, non-racemic building block. The carboxylic acid at the 3-position

provides a versatile handle for amide bond formation and other conjugations, while the

stereochemistry at this center is critical for specific, high-affinity interactions with biological

targets. The nitrogen atom is protected by a benzyloxycarbonyl (Cbz) group, a robust

protecting group stable under a wide range of reaction conditions but readily removable via

catalytic hydrogenolysis, offering strategic flexibility in multi-step synthetic campaigns.[5] This

guide serves as a detailed manual for the unambiguous identification and application of this

high-value synthetic intermediate.

Compound Identification and Physicochemical
Properties
Accurate identification is the foundation of reproducible science. The primary identifiers and key

physicochemical properties for (S)-4-Cbz-Morpholine-3-carboxylic acid are summarized

below.

Identifiers

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://www.benchchem.com/pdf/2_Oxan_2_yl_morpholine_An_Experimentally_Validated_Privileged_Scaffold_for_Modern_Drug_Discovery.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7877733/
https://pubs.acs.org/doi/10.1021/acschemneuro.0c00729
https://www.benchchem.com/product/b1365841?utm_src=pdf-body
https://www.benchchem.com/product/b13568945
https://www.benchchem.com/product/b1365841?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1365841?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identifier Value Source

CAS Number 819078-65-4 [6][7]

IUPAC Name

(3S)-4-

(phenylmethoxycarbonyl)morp

holine-3-carboxylic acid

[6]

Synonyms

(S)-4-

(Benzyloxycarbonyl)morpholin

e-3-carboxylic acid, 4-Cbz-

3(S)-morpholinecarboxylic acid

[6]

Molecular Formula C₁₃H₁₅NO₅ [6]

PubChem CID 1514262 [6]

InChI Key
SUWIPBQDWSTEDN-

NSHDSACASA-N
[6]

Physicochemical Data
Property Value Source

Molecular Weight 265.26 g/mol [6]

Exact Mass 265.09502 g/mol [6]

Appearance White to off-white solid Generic

Density 1.332 g/cm³ (predicted) [7]

Boiling Point
464.3 °C at 760 mmHg

(predicted)
[7]

Topological Polar Surface Area 76.1 Å² [6]

XLogP3 1.0 (predicted) [7]

Synthesis and Purification Workflow
While numerous specific synthetic routes exist, a general and logical pathway to (S)-4-Cbz-
Morpholine-3-carboxylic acid involves the protection of a suitable starting material followed
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by cyclization. The causality behind this approach is to establish the critical stereocenter and

protecting group strategy early in the synthesis.

Synthesis Workflow

Start: (S)-3-Amino-1,2-propanediol

Step 1: N-Protection
Reagent: Benzyl Chloroformate (Cbz-Cl)

Base: NaHCO₃

Introduce Cbz group

Step 2: Diol Activation
Reagent: TsCl or MsCl

Purpose: Convert OH groups to better leaving groups

Prepare for cyclization

Step 3: Intramolecular Cyclization
Condition: Strong Base (e.g., NaH)

Mechanism: SN2 reaction to form morpholine ring

Form heterocyclic ring

Step 4: Selective Oxidation
Reagent: TEMPO/Bleach or similar

Purpose: Oxidize primary alcohol to carboxylic acid

Install carboxylic acid

Purification
Method: Column Chromatography or Recrystallization

Final Product:
(S)-4-Cbz-Morpholine-3-carboxylic acid
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Click to download full resolution via product page

Caption: General synthetic workflow for (S)-4-Cbz-Morpholine-3-carboxylic acid.

Analytical Characterization Protocols
Unambiguous characterization is essential to validate the structure and purity of the compound.

The following protocols provide a self-validating system for quality control.

Analytical Characterization Workflow

NMR Spectroscopy Mass Spectrometry Chiral HPLC IR Spectroscopy

Sample Received

Sample Prep (5-10 mg in CDCl₃ or DMSO-d₆) Sample Prep (Dilute in Mobile Phase) Sample Prep (Dissolve in Mobile Phase) Prepare KBr pellet or film

Acquire ¹H & ¹³C Spectra

Process & Analyze Data

Final Certificate of Analysis

LC-MS Analysis (ESI+)

Confirm [M+H]⁺

Inject on Chiral Column

Determine Enantiomeric Purity (%ee)

Acquire IR Spectrum

Identify Functional Group Peaks

Click to download full resolution via product page

Caption: Integrated workflow for the analytical characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

the molecule.

Protocol:

Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR (20-30 mg for ¹³C

NMR) and dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[8]

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard, with its

signal set to 0.00 ppm.[8]

Data Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C

NMR, a proton-decoupled pulse sequence is standard.

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the

acquired Free Induction Decay (FID) to obtain the final spectrum.

Expected Spectral Features: The chemical shifts are highly sensitive to the local electronic

environment. Protons and carbons adjacent to electronegative atoms (O, N) and aromatic rings

will be deshielded (appear at higher ppm values).
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Assignment
¹H Chemical Shift (δ

ppm)

¹³C Chemical Shift (δ

ppm)
Rationale

Benzyl Aromatic

(C₆H₅)
7.2 - 7.4 (m, 5H)

127 - 129 (multiple

peaks), ~136 (ipso-C)

Standard aromatic

region.

Benzyl CH₂ (CH₂Ph) ~5.1 (s, 2H) ~67

Adjacent to

electronegative

oxygen and aromatic

ring.

Carbamate C=O N/A ~155

Typical chemical shift

for a carbamate

carbonyl.

Carboxylic Acid C=O N/A ~170-175

Deshielded carbonyl

carbon of a carboxylic

acid.

Carboxylic Acid OH 10 - 12 (br s, 1H) N/A

Highly deshielded,

often broad signal;

disappears on D₂O

exchange.

Morpholine H-3 (α-

CH)
~4.5 (m, 1H) ~55

Alpha to both the

carboxylic acid and

the N-Cbz group.

Morpholine H-2, H-6

(O-CH₂)
3.8 - 4.2 (m, 2H) ~66

Protons/carbons

adjacent to the ring

oxygen.[8]

Morpholine H-5 (N-

CH₂)
3.2 - 3.6 (m, 2H) ~45

Protons/carbons

adjacent to the ring

nitrogen.[8]

Mass Spectrometry (MS)
LC-MS is used to confirm the molecular weight of the compound with high accuracy.

Protocol:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_H_and_C_NMR_Spectral_Analysis_of_Morpholine_Derivatives.pdf
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_H_and_C_NMR_Spectral_Analysis_of_Morpholine_Derivatives.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1365841?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation: Prepare a stock solution of the sample (~1 mg/mL) in a suitable solvent

like methanol or acetonitrile. Dilute this stock solution to a final concentration of 1-10 µg/mL

with the initial mobile phase.

Chromatography: Use a standard reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm). A

typical mobile phase would be a gradient of water with 0.1% formic acid (Solvent A) and

acetonitrile with 0.1% formic acid (Solvent B). Formic acid is used to facilitate protonation for

positive ion mode detection.

MS Detection: Utilize an electrospray ionization (ESI) source in positive ion mode.

Data Analysis: Extract the ion chromatogram for the expected adducts. For carboxylic acids

that are difficult to analyze directly, derivatization with reagents like 3-nitrophenylhydrazine

(3-NPH) can be employed to improve ionization and chromatographic retention.[9][10]

Expected Ions (ESI+):

[M+H]⁺: 266.1023 m/z

[M+Na]⁺: 288.0842 m/z

[M+K]⁺: 304.0582 m/z

Chiral High-Performance Liquid Chromatography
(HPLC)
For a stereospecific building block, confirming enantiomeric purity is non-negotiable. Direct

analysis on a Chiral Stationary Phase (CSP) is a preferred method.

Causality: The principle of chiral separation on a CSP relies on the formation of transient,

diastereomeric complexes between the enantiomers and the chiral selector immobilized on the

stationary phase. These diastereomeric complexes have different energies and stabilities,

leading to different retention times. Polysaccharide-based CSPs are highly effective for a wide

range of N-protected amino acids.[11]

Protocol:
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Column Selection: Choose a polysaccharide-based chiral column, such as a CHIRALPAK®

IA or IC.[11]

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a

concentration of ~0.5 mg/mL.

Mobile Phase: A typical mobile phase for N-protected amino acids under reversed-phase

conditions might be a mixture of acetonitrile and water with an acidic additive like

trifluoroacetic acid (TFA) or formic acid (e.g., 70:30 ACN:Water + 0.1% TFA).[12] Isocratic

elution is often sufficient.

Instrumentation:

Flow Rate: 1.0 mL/min

Column Temperature: 25 °C

Detection: UV at 254 nm (for the benzyl group).

Data Analysis: Integrate the peaks corresponding to the (S) and any potential (R)

enantiomer. Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area(S) -

Area(R)) / (Area(S) + Area(R)) ] * 100. A result of >99% ee is typically required for high-

quality building blocks.

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for confirming the presence of key functional

groups.

Protocol:

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of

the sample or cast a thin film from a volatile solvent onto a salt plate.

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

Expected Characteristic Absorptions:
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~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often showing characteristic

broadness due to hydrogen bonding.

~1740 cm⁻¹ (strong): C=O stretch of the carbamate (Cbz group).

~1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid dimer.

~1250-1050 cm⁻¹ (strong): C-O stretching vibrations from the ether, ester, and carboxylic

acid functionalities.

Applications in Medicinal Chemistry
(S)-4-Cbz-Morpholine-3-carboxylic acid is not merely a chemical curiosity; it is a strategic

tool for constructing complex molecules with therapeutic potential.

The Rationale for Use:

Improved Pharmacokinetics: The morpholine scaffold is known to improve properties like

solubility and metabolic stability, making it a "pharmacokinetic-friendly" building block.[2]

Stereospecificity: As a chiral synthon, it allows for the precise installation of a 3D

architecture, which is essential for selective interaction with chiral biological targets like

enzyme active sites or receptors.

Synthetic Versatility: The carboxylic acid serves as a key attachment point for peptide

coupling or other functionalization, while the Cbz group provides orthogonal protection,

allowing for selective deprotection at a later synthetic stage.[5]
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Role in a Drug Synthesis Pathway

(S)-4-Cbz-Morpholine-3-carboxylic acid

Peptide Coupling
Reagents: HATU, EDCI, etc.

Purpose: Form a stable amide bond

Amine-Containing Fragment (R-NH₂)
e.g., Bioactive Pharmacophore

Cbz-Protected Intermediate

Forms amide linkage

Cbz Deprotection
Reagent: H₂, Pd/C

Purpose: Unmask the morpholine nitrogen

Selective deprotection

Final Drug Candidate
(with free morpholine N)

Reveals final structure

Click to download full resolution via product page

Caption: Use of the title compound as a building block in a hypothetical drug synthesis.

Handling, Storage, and Safety
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment

(PPE), including safety glasses, gloves, and a lab coat. Avoid formation of dust and aerosols.

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability,

storage at 2-8 °C is recommended.
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Safety: While specific toxicity data is not widely available, the compound should be handled

with the standard care afforded to all laboratory chemicals. Avoid contact with skin and eyes.

In case of contact, rinse thoroughly with water.

Conclusion
(S)-4-Cbz-Morpholine-3-carboxylic acid is a high-value chiral building block whose utility is

derived from the synergistic combination of a stereochemically defined core, a privileged

morpholine scaffold, and a strategically chosen protecting group. The robust analytical

protocols detailed in this guide—spanning NMR, MS, and chiral HPLC—provide a

comprehensive framework for its unambiguous identification and quality control. For the

medicinal chemist, this compound offers a reliable and versatile entry point for the synthesis of

sophisticated molecular architectures with enhanced drug-like properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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